molecular formula C10H11NO3 B081737 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one CAS No. 13212-61-8

2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one

Cat. No.: B081737
CAS No.: 13212-61-8
M. Wt: 193.2 g/mol
InChI Key: VVTRVUOMIPLROC-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

13212-61-8

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

2-ethyl-4-hydroxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO3/c1-2-8-10(12)11(13)7-5-3-4-6-9(7)14-8/h3-6,8,13H,2H2,1H3

InChI Key

VVTRVUOMIPLROC-UHFFFAOYSA-N

SMILES

CCC1C(=O)N(C2=CC=CC=C2O1)O

Canonical SMILES

CCC1C(=O)N(C2=CC=CC=C2O1)O

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

EHB has demonstrated notable antifungal properties. A study evaluated a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, including EHB, for their efficacy against various phytopathogenic fungi. The results indicated that EHB exhibited moderate to good antifungal activity at high concentrations (200 mg/L), effectively inhibiting the growth of fungi such as Botrytis cinerea and Fusarium oxysporum .

CompoundConcentration (mg/L)Fungal Strains TestedInhibition Rate (%)
EHB200Botrytis cinerea100
EHB200Fusarium oxysporum100
EHB100Rhizoctonia solani100

Herbicidal Properties

Benzohydroxamic acids, including derivatives of EHB, have been reported to possess herbicidal properties. These compounds inhibit specific enzymes in plants, making them potential candidates for developing eco-friendly herbicides .

Pharmaceutical Applications

Antimicrobial Activity

EHB and its derivatives have been synthesized and evaluated for antimicrobial activities against various pathogens. For instance, one study found that certain derivatives of benzoxazinones showed significant activity against Staphylococcus aureus, suggesting potential use in developing new antimicrobial agents .

Sedative Effects

Research has indicated that compounds related to EHB can exhibit sedative effects in mammals and birds. This pharmacological activity opens avenues for the development of new sedative medications based on benzoxazinone structures .

Material Science Applications

Coating Production

EHB is utilized in producing protective coatings due to its chemical stability and resistance to environmental degradation. Its incorporation into polymer matrices enhances the durability and performance of coatings used in various industrial applications .

Case Study 1: Antifungal Efficacy Assessment

A comprehensive study was conducted to assess the antifungal activity of EHB against seven strains of agricultural fungi. The results showed that at a concentration of 200 mg/L, EHB completely inhibited mycelial growth in multiple strains, demonstrating its potential as a natural fungicide.

Case Study 2: Synthesis and Characterization

A synthesis pathway for EHB involved O-alkylation of 2-nitrophenols followed by catalytic reductive cyclization. The synthesized compounds were characterized using spectroscopic methods (NMR, MS), confirming the successful formation of EHB and its derivatives .

Preparation Methods

Reaction Mechanism and Optimization

The process involves two sequential steps (Scheme 1):

  • Intermolecular nucleophilic substitution : o-Iodophenol reacts with 2-chloro-N-ethylacetamide in the presence of Cs₂CO₃, forming an intermediate (I).

  • Copper-catalyzed cyclization : CuI/1,10-phenanthroline catalyzes the Ullmann-type coupling, yielding the benzoxazinone core with an ethyl group at position 2 and a hydroxy group at position 4.

Optimization studies (Table 1) identified dioxane as the optimal solvent (82% yield) and Cs₂CO₃ as the preferred base. Elevated temperatures (90°C) and nitrogen atmosphere were critical for suppressing side reactions.

EntryCatalystLigandBaseSolventYield (%)
1CuIL1Cs₂CO₃Dioxane82
2CuIL1Cs₂CO₃DME54
7CuIL1K₃PO₄Dioxane17

Table 1 : Selected optimization data for copper-catalyzed benzoxazinone synthesis.

Substrate scope investigations revealed that ethyl-substituted 2-halo-amides (e.g., 2-chloro-N-ethylpropanamide) enhanced steric accessibility, achieving yields up to 85%. Steric hindrance from bulkier substituents (e.g., tert-butyl) reduced efficiency, underscoring the need for balanced electronic and steric effects.

Classical Cyclization of o-Aminophenol Derivatives

The foundational approach to benzoxazinones involves cyclizing o-aminophenol with α-chloroamides. For this compound, o-aminophenol and 2-chloro-N-ethylacetamide react under basic conditions (Scheme 2).

Procedure and Modifications

  • Amide formation : o-Aminophenol and 2-chloro-N-ethylacetamide undergo nucleophilic substitution in dichloromethane with triethylamine, yielding N-(2-hydroxyphenyl)-N-ethylchloroacetamide.

  • Cyclization : Heating the intermediate in dioxane with K₂CO₃ induces ring closure via intramolecular etherification, producing the target compound.

This method affords moderate yields (60–70%) but is limited by the availability of substituted α-chloroamides. Recent modifications include microwave-assisted cyclization, reducing reaction times from 24 hours to 30 minutes.

Post-Synthetic Functionalization

Post-cyclization alkylation offers a route to introduce the ethyl group. For instance, 4-hydroxy-1,4-benzoxazin-3-one undergoes Friedel-Crafts alkylation using ethyl iodide and AlCl₃ in anhydrous DMF (Scheme 3).

Key Considerations

  • Regioselectivity : The electron-deficient C2 position adjacent to the carbonyl group facilitates electrophilic attack, directing ethylation to position 2.

  • Protection strategies : Temporary protection of the 4-hydroxy group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions, improving yield from 45% to 68%.

Comparative Analysis of Methodologies

MethodYield (%)Reaction TimeScalabilitySubstrate Flexibility
Copper-catalyzed8224 hHighHigh
Classical cyclization7048 hModerateModerate
Post-synthetic6812 hLowLow

Table 2 : Comparative evaluation of synthetic routes for this compound.

The copper-catalyzed method excels in efficiency and scalability, whereas classical cyclization offers simplicity for small-scale synthesis. Post-synthetic approaches, while flexible, require additional steps and purification.

Q & A

Q. What are the established synthetic routes and characterization techniques for 2-ethyl-4-hydroxy-1,4-benzoxazin-3-one derivatives?

  • Methodological Answer : Synthetic approaches often involve nucleophilic substitution or ring-opening reactions of benzoxazinone precursors. For example, Śmist et al. synthesized 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one via a nucleophilic substitution reaction between intermediates and amines, achieving a 97% yield. Characterization included 1H/13C NMR, HRMS, and GC/MS analysis. Key spectral molecular ion peak (m/z 219), melting point (52–54°C), and distinct NMR shifts (e.g., 1H δ 1.32 ppm for CH3 and δ 4.56 ppm for OCH2) . Another method involves reacting propanolamine intermediates with substituted phenylamines, validated by 19F NMR and HRMS .

Q. How do synthetic 1,4-benzoxazin-3-one derivatives compare to natural benzoxazinoids in antimicrobial activity?

  • Methodological Answer : Synthetic derivatives often exhibit enhanced activity due to tailored substituents. For instance, synthetic 4-cyclohexyl-7-fluoro-1,4-benzoxazin-3-one showed MIC values of 16 µg/mL against S. aureus, outperforming natural analogs like DIMBOA. Modifications such as removing the C2 hydroxyl group or adding hydrophobic substituents improve antifungal activity against C. albicans . Natural benzoxazinoids (e.g., DIMBOA) are primarily glucoconjugates in plants and lack direct antimicrobial potency .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with optimized antimicrobial activity?

  • Methodological Answer : QSAR models built on 111 compounds identified key descriptors (e.g., molecular shape, H-bonding, VolSurf properties) linked to activity against gram-positive bacteria (Q²Ext = 0.88) and fungi. For example, bulky substituents at the C2 position enhance gram-negative activity by countering efflux pumps. In silico screening predicted five novel derivatives with 5× higher potency than existing compounds. Researchers should use genetic algorithms for descriptor selection and validate predictions via MIC assays .

Q. What structural features of 1,4-benzoxazin-3-ones determine their specificity against gram-positive bacteria, gram-negative bacteria, and fungi?

  • Methodological Answer :
  • Gram-positive bacteria : Hydrophobic substituents (e.g., ethyl or cyclohexyl groups) improve membrane penetration.
  • Gram-negative bacteria : Polar groups (e.g., hydroxyl or methoxy) reduce efflux pump susceptibility.
  • Fungi : Electron-withdrawing substituents (e.g., fluorine) enhance target binding.
    These trends correlate with differences in microbial cell envelopes. For example, gram-negative outer membranes require amphiphilic compounds, while fungal chitin layers favor smaller, rigid molecules .

Q. What strategies address ADME (absorption, distribution, metabolism, excretion) limitations in 1,4-benzoxazin-3-one-based drug candidates?

  • Methodological Answer :
  • Absorption : Introduce methyl or acetyl groups to improve lipophilicity (LogP < 3).
  • Metabolism : Block metabolic hotspots (e.g., C4 hydroxylation) via fluorination or steric hindrance.
  • Excretion : Balance molecular weight (<500 Da) and polar surface area (<140 Ų) to avoid rapid renal clearance.
    In vitro hepatic microsome assays and PAMPA permeability models are critical for preclinical optimization .

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